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Samarium(3+);phosphate;hydrate

Cat. No.: B1149286
CAS No.: 14913-18-9
M. Wt: 263.346641
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Description

Samarium(3+);phosphate (B84403);hydrate (B1144303) is a hydrated phosphate of the rare earth element samarium. ontosight.aichembk.com The anhydrous form has the chemical formula SmPO₄. ontosight.aiwikipedia.org The hydrated version, with the general formula SmPO₄·xH₂O, is also known by synonyms such as Samarium triphosphate hydrate. chemimpex.com Research into this compound often focuses on its synthesis, characterization, and potential applications stemming from its chemical and physical properties. ontosight.ainih.gov

Identifier Value
IUPAC Namesamarium(3+);phosphate;hydrate
CAS Number13465-57-1
Molecular FormulaSmPO₄·xH₂O
Molecular Weight (anhydrous)245.33 g/mol

Table 1: Chemical Identifiers for this compound. Data sourced from chemimpex.comnih.govamericanelements.com.

The synthesis of samarium phosphate often involves precipitation reactions. For instance, it can be produced by reacting a soluble samarium salt like samarium chloride (SmCl₃) with sodium metaphosphate (NaPO₃) in water or by reacting phosphoric acid with samarium(III) chloride. wikipedia.org Another method involves the co-precipitation of samarium hydroxides from nitrate (B79036) solutions. nih.govmdpi.com The resulting material's properties, such as its crystal structure, can be influenced by the synthesis conditions. ontosight.ai

Rare earth phosphates (REPO₄) are a class of inorganic compounds that are structurally and compositionally diverse. nih.gov They are found naturally in minerals like monazite (B576339) and xenotime (B576624), which are commercially significant sources for extracting rare earth elements. nih.govrsc.org These minerals are often found in granitic rocks, pegmatites, and gneisses. rsc.org Another naturally occurring hydrous rare-earth phosphate mineral is rhabdophane (B76276) (REPO₄·nH₂O), which can form from the alteration of monazite. nih.govacs.org

The crystal structure of rare earth phosphates typically depends on the size of the rare earth ion. uic.edu Lighter, larger rare earth ions tend to form a monoclinic monazite structure, while the heavier, smaller ions favor the tetragonal xenotime structure. uic.edu Samarium(III) phosphate, in its anhydrous form, typically crystallizes in the monoclinic monazite structure. wikipedia.orgnih.gov The hydrated form, known as rhabdophane, was historically considered to have a hexagonal structure, but more recent studies on SmPO₄·0.667H₂O have identified a monoclinic crystal system. acs.org

Rare earth phosphates are known for their high thermal stability and chemical resistance. chemimpex.commdpi.com These properties make them suitable for a variety of high-temperature applications. mdpi.com

The unique properties of this compound and other rare earth phosphates make them significant in advanced inorganic materials science. Their applications are diverse and are a subject of ongoing research.

One of the most prominent applications is in phosphor materials . chemimpex.com The luminescent properties of rare earth ions are well-known, and when incorporated into a phosphate host lattice, they can create efficient phosphors for LED lighting and display technologies. chemimpex.comresearchgate.net For example, samarium-doped materials are investigated for their potential as orange-red phosphors in near-ultraviolet-excited white light-emitting diodes. researchgate.net

In the field of catalysis , rare earth phosphates serve as catalysts in various chemical reactions, including organic synthesis, due to their stability and activity. chemimpex.commdpi.com Porous single-crystalline SmPO₄ has shown promise in the oxidative dehydrogenation of ethane, demonstrating high catalytic activity and long-term stability at high temperatures. mdpi.com

The thermal stability and resistance to radiation damage of samarium phosphate make it a material of interest for nuclear applications . ontosight.ainih.govacs.org Rare-earth phosphates are studied as potential materials for the sequestration of nuclear waste, as they can incorporate a range of actinide ions into their crystal structure. nih.govacs.org Specifically, monazite-type SmPO₄ is being investigated as a potential nuclear waste form. nih.gov

Furthermore, rare earth phosphates are being explored for use as environmental barrier coatings (EBCs) for protecting silicon carbide-based ceramic matrix composites in high-temperature environments, such as in gas turbine engines. sciopen.com Their resistance to corrosion from molten silicates (like calcium–magnesium–alumina-silicate, or CMAS) is a key advantage in this application. sciopen.com

Other areas of research include their use in creating advanced ceramics and composites with enhanced mechanical properties and in the development of magnetic materials . chemimpex.com The study of mixed electronic and protonic conduction in rare earth phosphates also opens up possibilities for their use as electrolytes in intermediate-temperature fuel cells. escholarship.org

Application Area Key Property/Finding
Phosphor MaterialsUtilized in LEDs and displays for enhanced brightness and efficiency. chemimpex.com
CatalysisServes as a stable catalyst in high-temperature reactions like oxidative dehydrogenation. chemimpex.commdpi.com
Nuclear Waste SequestrationInvestigated for its ability to immobilize radioactive elements due to its radiation resistance. ontosight.ainih.govacs.org
Environmental Barrier CoatingsShows resistance to CMAS corrosion, protecting components in high-temperature environments. sciopen.com
Advanced CeramicsEmployed in the synthesis of ceramics with superior mechanical properties. chemimpex.com
Fuel Cell ElectrolytesExhibits mixed conductivity, making it a candidate for fuel cell applications. escholarship.org

Table 2: Research Applications of Samarium Phosphate and Related Rare Earth Phosphates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O5PSm B1149286 Samarium(3+);phosphate;hydrate CAS No. 14913-18-9

Properties

IUPAC Name

samarium(3+);phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3O4P.H2O.Sm/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUBLDXWAJRBHC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]P(=O)([O-])[O-].[Sm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O5PSm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization Techniques for Samarium 3+ ;phosphate;hydrate

Structural and Phase Analysis

Structural and phase analysis techniques are fundamental to understanding the crystalline nature and atomic arrangement of Samarium(3+);phosphate (B84403);hydrate (B1144303). These methods are crucial for identifying the crystal system, space group, and lattice parameters, as well as for assessing the phase purity of synthesized materials.

X-ray Diffraction (XRD) and Powder X-ray Diffractometry (PXRD)

X-ray Diffraction (XRD) and its variant, Powder X-ray Diffractometry (PXRD), are powerful non-destructive techniques used to analyze the crystalline structure of materials. When an X-ray beam interacts with a crystalline sample, it is diffracted in a pattern that is unique to the material's crystal lattice. By measuring the angles and intensities of the diffracted beams, detailed information about the atomic arrangement can be obtained.

For Samarium(3+);phosphate;hydrate, PXRD is instrumental in identifying the crystalline phase and determining its lattice parameters. The anhydrous form, Samarium(III) phosphate (SmPO₄), is known to crystallize in a monoclinic system with the space group P2₁/n. researchgate.net The hydrated forms of rare-earth phosphates, such as rhabdophane-type compounds (REPO₄·nH₂O), often exhibit hexagonal or trigonal crystal systems. rsc.orgnih.gov For instance, a study on dysprosium phosphate hydrate (DyPO₄·nH₂O) identified a trigonal lattice with the space group P3₁21. nih.gov

A typical PXRD analysis of a synthesized this compound powder would involve comparing the experimental diffraction pattern with standard patterns from crystallographic databases, such as the International Centre for Diffraction Data (ICDD). The positions and relative intensities of the diffraction peaks allow for phase identification and the assessment of sample purity.

Parameter Anhydrous SmPO₄ (Monoclinic) Hydrated DyPO₄·nH₂O (Trigonal)
Crystal SystemMonoclinicTrigonal
Space GroupP2₁/nP3₁21
a (Å)6.6697.019
b (Å)6.8687.019
c (Å)6.3516.417
β (°)103.92-

Rietveld Refinement for Crystal Structure Determination

Rietveld refinement is a sophisticated analytical method used to refine the crystal structure of a material from its powder diffraction data. wikipedia.orgyoutube.com This technique involves fitting a calculated diffraction profile to the entire experimental powder diffraction pattern, allowing for the precise determination of various crystallographic parameters. nih.gov These parameters include lattice parameters, atomic positions, site occupancy factors, and thermal displacement parameters.

The process begins with an initial structural model, which can be derived from known isostructural compounds or theoretical predictions. The refinement algorithm then iteratively adjusts the structural and instrumental parameters to minimize the difference between the calculated and observed diffraction patterns. wikipedia.org The quality of the refinement is assessed by various agreement indices, such as the weighted-profile R-factor (Rwp) and the goodness-of-fit (χ²).

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Studies

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for investigating the morphology and nanostructure of materials. SEM provides high-resolution images of the sample's surface, revealing information about particle shape, size distribution, and surface texture. nih.gov TEM, on the other hand, offers even higher resolution, allowing for the visualization of the internal structure of materials at the nanoscale, including crystal lattice fringes and defects. researchgate.net

TEM analysis would provide more detailed insights into the nanostructural characteristics of the individual particles. researchgate.net It could reveal the primary particle size, confirm the crystalline nature of the nanoparticles through selected area electron diffraction (SAED), and potentially visualize the lattice fringes of the crystal structure. researchgate.net For instance, studies on samarium-doped iron oxide nanoparticles have shown average particle sizes of around 20 nm. mdpi.compreprints.org

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy techniques are essential for probing the chemical bonding and functional groups present in this compound. These methods provide information about the vibrational modes of the phosphate and hydroxyl groups, as well as the influence of the samarium ion and water of hydration on the local atomic environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups in a molecule. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound's chemical structure.

For this compound, the FTIR spectrum is expected to be dominated by the vibrational modes of the phosphate (PO₄³⁻) and water (H₂O) molecules. researchgate.net The phosphate group exhibits several characteristic vibrations:

ν₃ (Asymmetric Stretching): Typically observed in the region of 1000-1150 cm⁻¹. nih.gov

ν₁ (Symmetric Stretching): A sharp peak usually found around 960 cm⁻¹.

ν₄ (Bending): Occurring in the 560-610 cm⁻¹ range. nih.gov

ν₂ (Bending): Found around 480 cm⁻¹. nih.gov

The presence of water of hydration is indicated by broad absorption bands in two main regions:

O-H Stretching: A broad band in the 3000-3600 cm⁻¹ region. mdpi.comresearchgate.net

H-O-H Bending: A band around 1600-1640 cm⁻¹. mdpi.com

The precise positions and shapes of these bands can provide information about the local environment of the phosphate and water molecules, including the effects of hydrogen bonding and coordination to the samarium ion. ijcmas.com

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Functional Group
O-H Stretching3000 - 3600H₂O
H-O-H Bending1600 - 1640H₂O
ν₃ (PO₄³⁻) Asymmetric Stretching1000 - 1150PO₄³⁻
ν₁ (PO₄³⁻) Symmetric Stretching~960PO₄³⁻
ν₄ (PO₄³⁻) Bending560 - 610PO₄³⁻
ν₂ (PO₄³⁻) Bending~480PO₄³⁻

Raman Spectroscopy for Lattice Dynamics and Phase Identification

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the lattice dynamics and molecular vibrations of a material. It is based on the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman spectrum reveals vibrational modes that are "Raman active," which often differ from those observed in FTIR spectroscopy.

In the analysis of this compound, Raman spectroscopy is particularly useful for identifying the vibrational modes of the phosphate group and for characterizing the crystal lattice. The main vibrational modes of the PO₄³⁻ tetrahedron are also observed in the Raman spectrum, with the symmetric stretching mode (ν₁) typically giving a very strong and sharp peak, making it a valuable tool for phase identification. rsc.orgnih.gov

Recent studies on rare-earth element (REE) phosphates have demonstrated that Raman spectroscopy can be used to systematically track changes in the vibrational modes with the ionic radius of the REE. rsc.orgnih.gov The wavenumbers of the main REE-O Raman band show a systematic increase with decreasing ionic radii. rsc.orgnih.gov For hydrated REE phosphates, the presence of water is confirmed by bands in the O-H stretching region (2800–3600 cm⁻¹). researchgate.net

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Functional Group / Vibration
O-H Stretching2800 - 3600H₂O
ν₃ (PO₄³⁻) Asymmetric Stretching1000 - 1175PO₄³⁻
ν₁ (PO₄³⁻) Symmetric Stretching950 - 990PO₄³⁻
ν₄ (PO₄³⁻) Bending550 - 640PO₄³⁻
ν₂ (PO₄³⁻) Bending400 - 500PO₄³⁻
Lattice Modes< 300Crystal Lattice Vibrations

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local atomic environment of specific elements within a material. By analyzing the fine structure in the X-ray absorption spectrum, detailed information about the coordination number, distances to neighboring atoms, and the chemical state of the absorbing atom can be obtained.

In the context of samarium phosphate glasses, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has been employed to investigate the local environment of Sm³⁺ ions. For samarium ultraphosphates with low samarium concentrations, the first shell Sm-O distances are found to be between 2.38 Å and 2.43 Å. The second coordination shell consists of phosphorus atoms at a distance of approximately 3.7-3.8 Å, with a subsequent oxygen shell at 4.5-4.65 Å. These studies indicate no clustering of samarium atoms at low concentrations.

UV-Visible Spectroscopy for Electronic Transitions and Optical Bandgap

UV-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a material and to determine its optical bandgap. When applied to materials containing rare-earth ions like samarium, the absorption spectra reveal characteristic peaks corresponding to f-f electronic transitions of the Sm³⁺ ions.

For samarium-doped phosphate glasses, UV-Vis absorption spectra exhibit several absorption bands corresponding to transitions from the ⁶H₅/₂ ground state to various excited states of the Sm³⁺ ion. A prominent absorption band is typically observed around 401 nm, which is characteristic of the ⁶H₅/₂ → ⁶P₃/₂ transition in Sm³⁺ activated materials.

The optical band gap (E_opt) is a crucial parameter that can be determined from the UV-Vis absorption spectrum. It has been observed that the value of the optical band gap can be influenced by the composition of the glass matrix. For instance, in one study on phosphate glasses, the optical band gap was found to increase with increasing content of a modifying oxide. The analysis of these spectra allows for the calculation of various optical parameters that provide insights into the structural variations and the state of the samarium ions within the material.

Thermal Analysis Methods

Thermal analysis techniques are essential for understanding the thermal stability, decomposition behavior, and phase transitions of materials as a function of temperature.

Thermogravimetric Analysis (TGA) for Mass Change and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is particularly useful for studying dehydration processes, decomposition, and the thermal stability of hydrated compounds like SmPO₄·nH₂O.

For hydrated rare-earth phosphates such as LaPO₄·nH₂O and NdPO₄·nH₂O, TGA reveals mass loss in distinct steps. Typically, a mass loss is observed in the temperature range of 323 to 623 K, which corresponds to the release of adsorbed and hydrated water. The decomposition of phosphate materials at higher temperatures can lead to the evolution of volatile species like P₂O₅. The TGA curve provides quantitative information about the amount of water present in the hydrate and the temperatures at which different decomposition events occur.

Elemental and Surface Compositional Analysis

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Distribution

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. When coupled with Scanning Electron Microscopy (SEM), EDS can provide elemental maps, revealing the spatial distribution of elements within the sample.

In the analysis of samarium-containing phosphate materials, EDS is used to confirm the presence and homogeneous distribution of samarium, phosphorus, and oxygen. For instance, in studies of samarium-doped hydroxyapatite, EDS results have shown that the doped Sm ions are uniformly distributed on the surface of the material. The technique can be used to determine the elemental composition of the material, and elemental mapping can visualize the distribution of Sm, P, and O across a polished surface of a SmPO₄ pellet.

TechniqueInformation ProvidedKey Findings for this compound and Related Materials
X-ray Absorption Spectroscopy (XAS) Local atomic environment, coordination number, interatomic distances, oxidation state.For samarium ultraphosphates, Sm-O distances are 2.38-2.43 Å, and Sm-P distances are 3.7-3.8 Å. No evidence of Sm clustering at low concentrations.
UV-Visible Spectroscopy Electronic transitions, optical bandgap.Characteristic f-f transitions of Sm³⁺ are observed, with a prominent absorption band around 401 nm (⁶H₅/₂ → ⁶P₃/₂). The optical bandgap is influenced by the material's composition.
Thermogravimetric Analysis (TGA) Mass change as a function of temperature, dehydration, decomposition pathways.Mass loss due to the release of adsorbed and hydrate water occurs between 323 K and 623 K in similar rare-earth phosphates.
Differential Thermal Analysis (DTA) Detection of thermal events (phase transitions, decomposition).Endothermic peaks correspond to dehydration. Phase transitions from hexagonal to monoclinic structures can occur at temperatures above 873 K in related materials.
Energy-Dispersive X-ray Spectroscopy (EDS) Elemental composition and distribution.Confirms the presence and homogeneous distribution of Samarium, Phosphorus, and Oxygen.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is particularly crucial for confirming the +3 oxidation state of samarium and evaluating the composition of the near-surface region.

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. The binding energy of the emitted electrons is characteristic of the element and its oxidation state.

Detailed research findings from XPS analyses of various samarium-containing compounds consistently identify the presence of the Sm³⁺ state. The high-resolution spectrum for the Sm 3d region shows two characteristic peaks corresponding to the spin-orbit coupling of Sm 3d₅/₂ and Sm 3d₃/₂. The binding energies for these peaks are a definitive indicator of the trivalent state. researchgate.net For instance, in studies of samarium-doped nanostructures, distinct peaks at binding energies around 1083 eV and 1110 eV are attributed to the Sm 3d₅/₂ and Sm 3d₃/₂ spin-orbit coupling, respectively, confirming the +3 oxidation state. researchgate.net

Below is a data table summarizing typical binding energies observed for Sm³⁺ in various materials, which are representative of the values expected for this compound.

Material ContextSm 3d₅/₂ Binding Energy (eV)Sm 3d₃/₂ Binding Energy (eV)Reference
Sm-doped CoFe₂O₄10831110 researchgate.net
Sm₂O₃~1082.5~1109.6 researchgate.net
Sm-doped CdO Thin Films-- researchgate.net

Furthermore, XPS provides critical information on the surface composition. By analyzing the peak intensities of Sm, P, and O, the surface stoichiometry can be determined. This is vital as the surface may have a different composition from the bulk material due to synthesis conditions or environmental exposure.

Other Complementary Characterization Techniques

While XPS provides surface-specific information, a comprehensive understanding of this compound requires bulk analysis techniques. Mass spectrometry and elemental analysis are essential complementary methods for this purpose.

Mass spectrometry is a powerful analytical technique for determining the elemental and isotopic composition of a sample. For inorganic compounds like rare-earth phosphates, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most relevant and widely used variant. researchgate.net

ICP-MS is capable of detecting metals and several non-metals at concentrations as low as parts-per-billion (ppb). nih.gov In the context of this compound, ICP-MS is invaluable for:

High-Purity Verification: Accurately quantifying the concentration of samarium and phosphorus to confirm the major elemental composition.

Trace Element Detection: Identifying and quantifying any trace metal impurities that may be present from the starting materials or synthesis process.

Stoichiometric Analysis: Determining the precise ratio of samarium to phosphate in the compound by analyzing digested samples.

The process involves introducing a sample as an aerosol into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for extremely sensitive and quantitative elemental analysis. researchgate.net For example, ICP-MS has been effectively used to determine the concentration of lanthanides in various matrices, including nanoparticles and environmental samples, demonstrating its utility for the precise compositional analysis of lanthanide-based compounds. nih.gov

Elemental Analysis (EA) provides the mass fractions of elements within a compound, which is fundamental for establishing its empirical formula. For a hydrated compound like SmPO₄·nH₂O, EA is crucial for determining the exact stoichiometry, particularly the number of water molecules of hydration ('n'). libretexts.org

The analysis is typically performed using a combination of techniques. The mass percentages of samarium and phosphorus can be determined by methods like ICP-MS after acid digestion of the compound. The amount of water is commonly determined by thermogravimetric analysis (TGA), a technique where the sample is heated and its mass is monitored as a function of temperature. mdpi.com

As the this compound is heated, the water of hydration is driven off, resulting in a measurable mass loss. latech.edu From this mass loss, the initial mass of the hydrate, and the molar masses of water and the anhydrous SmPO₄, the value of 'n' can be calculated. The general chemical formula for hydrated rare-earth phosphates is REPO₄·xH₂O. rsc.orgresearchgate.net

The process to determine the formula from EA data is illustrated in the conceptual table below.

MeasurementSymbolExample ValuePurpose
Initial Mass of Hydratem_hydrate1.000 gStarting material
Mass after Heating (Anhydrate)m_anhydrate0.895 gDetermines mass of SmPO₄
Mass of Water Lostm_water0.105 gCalculated (m_hydrate - m_anhydrate)
Moles of Anhydrate (SmPO₄)mol_anhydrate0.00365 molCalculated (m_anhydrate / M_SmPO₄)
Moles of Water (H₂O)mol_water0.00583 molCalculated (m_water / M_H₂O)
Molar Ratio (n)n~1.6Calculated (mol_water / mol_anhydrate)

This analysis confirms the empirical formula of the bulk material, complementing the surface-specific data from XPS and the precise elemental composition from mass spectrometry.

Crystallography and Structural Elucidation of Samarium 3+ ;phosphate;hydrate

Determined Crystal Systems and Space Groups

Samarium(3+);phosphate (B84403);hydrate (B1144303) is known to crystallize in several polymorphic forms, with the specific crystal system and space group being dependent on the degree of hydration and synthesis conditions. The hydrated form, often identified with the rhabdophane (B76276) mineral group, has been reported to exist in both hexagonal and monoclinic systems.

Initially, hydrated rare-earth phosphates like samarium phosphate were considered to crystallize in the hexagonal system, with a proposed space group of P6₂22. mdpi.comgalleries.comcopernicus.org This structure is characterized by channels running along the hexagonal axis. copernicus.org However, more recent and detailed analyses using advanced techniques such as synchrotron powder diffraction have led to a re-evaluation of this structure.

A significant finding is the identification of a monoclinic form for hydrated samarium phosphate (SmPO₄·0.667H₂O). acs.org This structure is described by the space group C2. mdpi.comacs.org Additionally, anhydrous samarium(III) phosphate (SmPO₄) has been characterized as crystallizing in a monoclinic system with the space group P2₁/n. wikipedia.org The existence of these different space groups highlights the structural complexity of this compound.

The table below summarizes the determined crystal systems and space groups for different forms of samarium phosphate.

Compound FormCrystal SystemSpace GroupReference
Samarium Phosphate HydrateMonoclinicC2 mdpi.comacs.org
Samarium Phosphate HydrateHexagonalP6₂22 mdpi.comcopernicus.org
Anhydrous Samarium PhosphateMonoclinicP2₁/n wikipedia.org
Samarium Sulfate (B86663) PentahydrateMonoclinicC2/c researchgate.net
Cesium Sodium Samarium Borate (B1201080) PhosphateOrthorhombicCmcm researchgate.net

Lattice Parameters and Unit Cell Configurations

The lattice parameters and unit cell configuration are crucial for defining the precise crystal structure of samarium(3+);phosphate;hydrate. These parameters have been determined for its various polymorphic forms through X-ray diffraction studies.

For the anhydrous monoclinic form of SmPO₄ with space group P2₁/n, the lattice parameters are reported as a = 0.6669 nm, b = 0.6868 nm, c = 0.6351 nm, and β = 103.92°. wikipedia.org

In the case of the hydrated monoclinic rhabdophane structure (SmPO₄·0.667H₂O) with space group C2, the unit cell is significantly larger, with parameters of a = 28.0903 Å, b = 6.9466 Å, c = 12.0304 Å, and β = 115.23°. acs.org This larger unit cell accommodates 24 formula units. acs.org The dehydration of this compound leads to an anhydrous monoclinic form with the space group C2 and lattice parameters of a = 12.14426 Å, b = 7.01776 Å, c = 6.34755 Å, and β = 90.02°. acs.org

The following interactive table provides a detailed comparison of the lattice parameters for different samarium phosphate compounds.

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Reference
SmPO₄·0.667H₂O (Hydrated)C228.0903(1)6.9466(1)12.0304(1)115.23(1)2123.4(1) acs.org
SmPO₄ (Anhydrous from hydrate)C212.14426(1)7.01776(1)6.34755(1)90.02(1)540.97(1) acs.org
SmPO₄ (Anhydrous)P2₁/n6.6696.8686.351103.92282.2 wikipedia.org
Sm₂(SO₄)₃(H₂O)₅C2/c15.653(3)9.5369(19)10.199(2)120.36(3)1313.9(6) researchgate.net

Coordination Environment of Samarium(III) Ions

In a hydrated samarium complex with 3-(4-hydroxyphenyl)propanoic acid, the Sm(III) ion is nine-coordinated and displays a distorted mono-capped square antiprism geometry. researchgate.net This coordination sphere is comprised of seven oxygen atoms from four distinct organic ligands and two oxygen atoms from two coordinated water molecules. researchgate.net

Another study on a samarium(III) coordination polymer involving phosphinate ligands revealed a pseudo-octahedral environment for the Sm(III) ions, where they are coordinated by six oxygen atoms from four different phosphinate ligands. nih.gov While not a pure phosphate hydrate, this illustrates the variability in the coordination of Sm(III). In a samarium borate phosphate, the samarium ion is found within an SmO₇ polyhedron. researchgate.net

The coordination of Sm(III) by oxygen atoms from both the phosphate groups and the water molecules is a critical feature that links the different components of the crystal structure together.

Structural Role of Hydration Water Molecules and Hydrogen Bonding Networks

In the monoclinic structure of hydrated samarium phosphate (rhabdophane), the water molecules are located within infinite channels that are oriented along the researchgate.net direction. acs.org The structure is formed by the connection of samarium polyhedra and phosphate tetrahedra, and the water molecules fill the resulting spaces. acs.org

Studies of analogous hydrated metal phosphates show that water molecules can act as both hydrogen bond donors and acceptors, linking to the oxygen atoms of the phosphate groups and to other water molecules. nih.gov This creates a complex, three-dimensional network of hydrogen bonds that holds the structure together. researchgate.netnih.gov For instance, in a related hydrated samarium complex, hydrogen bonds are observed between coordinated water molecules and carboxylate oxygen atoms of the organic ligands, which connect adjacent one-dimensional chains to form a 3D layered network. researchgate.net The presence of free water molecules can further stabilize the entire network through additional hydrogen bonding. researchgate.net

The disruption of this hydrogen-bond framework upon the loss of water molecules is a key factor in the structural transitions that occur during dehydration. nih.gov The strength and configuration of these hydrogen bonds are influenced by the interactions between the lone pairs of phosphoryl oxygen atoms and the antibonding O-H bonds of water. mpg.de

Investigation of Pressure-Induced Phase Transformations

While direct experimental studies on pressure-induced phase transformations in this compound are not extensively reported, research on related rare-earth phosphates provides valuable insights into the potential high-pressure behavior of this compound. High-pressure X-ray diffraction is a primary technique for investigating such transformations. excillum.comresearchgate.net

Studies on solid solutions of (Sm,Tb)PO₄ have shown that the application of pressure can induce phase transitions. osti.gov For example, the xenotime (B576624) form of Sm₀.₂Tb₀.₈PO₄ begins to transform into the monazite (B576339) polymorph at a pressure of about 3 GPa. osti.gov Similarly, TbPO₄, which has a xenotime structure at ambient conditions, transforms to the monazite structure at approximately 10 GPa. osti.gov Interestingly, the monazite forms of SmPO₄ and Sm₀.₅Tb₀.₅PO₄ were found to be stable up to the highest pressures studied in that research. osti.gov

Research on other rare-earth phosphates, such as DyPO₄, also demonstrates pressure-induced transitions from the xenotime to the monazite structure. aps.org Furthermore, natural monazite, a lanthanide phosphate, has been observed to transform into a distorted barite-type structure under high pressure. nih.gov These findings suggest that this compound could also undergo structural transformations under high-pressure conditions, potentially leading to denser, more coordinated phases. The specific transition pressures and resulting structures would depend on the initial crystal form and the hydrostaticity of the applied pressure. aps.orgnih.gov

Effects of Doping and Substitution on Crystal Structure and Lattice Dynamics

The introduction of dopant ions or the substitution of samarium with other elements can significantly modify the crystal structure and lattice dynamics of this compound. These modifications can lead to changes in lattice parameters, phase stability, and physical properties.

In solid solutions of (Sm,Tb)PO₄, the substitution of samarium with terbium affects the crystal structure. osti.gov At ambient conditions, solid solutions with up to 75% terbium crystallize in the monazite structure, while pure TbPO₄ adopts the xenotime structure. osti.gov This indicates that the ionic radius of the rare-earth element plays a critical role in determining the stable crystal phase.

Generally, when a dopant ion with a different ionic radius is introduced into the crystal lattice, it can cause internal strain and distortion, leading to changes in the lattice parameters. nih.gov For instance, if a larger ion substitutes a smaller one, an increase in the lattice parameters and unit cell volume is expected. mdpi.commdpi.com This has been observed in various doped ferrite (B1171679) and layered oxide systems. nih.govmdpi.com

Doping can also influence the phase transition behavior under pressure. In the (Sm,Tb)PO₄ system, the onset pressure for the xenotime-to-monazite transformation is lowered by increasing the samarium content. osti.gov This demonstrates that chemical substitution can be used to tune the stability of different crystal phases.

Furthermore, the introduction of substituent ions can alter the local symmetry of the crystal lattice, which in turn can affect the material's properties. The uniform distribution of dopant ions within the host lattice is crucial for achieving predictable and controlled modifications of the crystal structure. nih.gov

Spectroscopic Investigations and Luminescence Phenomenology

Luminescence Mechanisms in Samarium(3+);phosphate (B84403);hydrate (B1144303) and Doped Phosphates

The efficiency of luminescence in a phosphor material is critically dependent on the pathways by which energy is absorbed and transferred to the emitting ion. In samarium-doped phosphates, several mechanisms, including ligand-to-metal, host-to-ion, and ion-to-ion energy transfers, are operative. Understanding these pathways allows for the strategic design of materials with enhanced light output.

Energy transfer is a non-radiative process where an excited entity (a donor) transfers its excitation energy to an acceptor. In the context of Sm³⁺-doped phosphates, these processes are fundamental to the material's luminescent behavior.

Host-to-Ion Energy Transfer: In this pathway, the host lattice itself absorbs the excitation energy and subsequently transfers it to the Sm³⁺ activator ions. This is particularly effective in hosts containing ions that can act as sensitizers. A prominent example is found in gadolinium-based phosphates, such as K₃Gd(PO₄)₂. researchgate.net The Gd³⁺ ions in the host lattice can be excited and efficiently transfer their energy to the doped Sm³⁺ ions, leading to the characteristic samarium emission. researchgate.net This process is a key strategy for improving the absorption efficiency of the phosphor. rsc.org

Ion-to-Ion Energy Transfer: This type of transfer occurs between different ions within the host material. It can be harnessed to improve luminescence or can be a source of efficiency loss.

Sensitizer-to-Activator Transfer: A sensitizer (B1316253) ion (donor) with a large absorption cross-section is co-doped into the host along with the Sm³⁺ activator (acceptor). The sensitizer absorbs energy and transfers it non-radiatively to the Sm³⁺ ion. Examples include energy transfer from Bi³⁺ to Sm³⁺ in phosphate glasses and from Tb³⁺ to Sm³⁺ in Sr₃Tb(PO₄)₃. scirp.orgcore.ac.uk

Activator-to-Activator Transfer: Energy can also migrate between identical activator ions (Sm³⁺ to Sm³⁺). At high concentrations, this migration can bring the excitation energy to a "killer" site or a quenching center, leading to a decrease in luminescence efficiency. This process is a primary contributor to concentration quenching. researchgate.net The dominant mechanism for energy transfer between Sm³⁺ ions in many phosphate hosts has been identified as electric dipole-dipole interaction. researchgate.net

To overcome the often-weak absorption of Sm³⁺ ions due to their parity-forbidden f-f transitions, sensitization is employed. This involves incorporating a sensitizer (or co-activator) into the phosphate host, which absorbs excitation energy more efficiently and then transfers it to the Sm³⁺ ion.

A critical requirement for efficient energy transfer is a spectral overlap between the emission band of the sensitizer and the absorption band of the activator (Sm³⁺). scirp.org Several ions have been successfully used as sensitizers for Sm³⁺ in phosphate hosts:

Bismuth (Bi³⁺): In co-doped phosphate zinc lithium glasses, Bi³⁺ acts as an effective sensitizer. It exhibits a broad absorption band and transfers its energy to Sm³⁺, significantly enhancing the orange-red emission of the latter. scirp.org

Gadolinium (Gd³⁺): As a component of the host lattice, Gd³⁺ can serve as an excellent sensitizer for Sm³⁺, as seen in K₃Gd(PO₄)₂:Sm³⁺ phosphors. researchgate.net

Terbium (Tb³⁺): Efficient energy transfer from Tb³⁺ to Sm³⁺ has been demonstrated in eulytite-type phosphates. In Sr₃Tb₀.₉₉Sm₀.₀₁(PO₄)₃, the energy transfer efficiency was found to be approximately 0.73, indicating a substantial enhancement of the Sm³⁺ luminescence upon excitation of the Tb³⁺ ion. core.ac.uk

Europium (Eu³⁺): While Sm³⁺ can act as a sensitizer for Eu³⁺, the reverse is less common due to the relative energy levels. aip.orgias.ac.in However, co-doping can lead to tunable light emission.

These strategies effectively broaden the excitation range of the phosphor and increase the population of the Sm³⁺ emitting state, resulting in brighter luminescence.

While increasing the concentration of Sm³⁺ ions initially leads to a proportional increase in luminescence intensity, a phenomenon known as concentration quenching occurs above an optimal concentration. ripublication.com At this point, the emission intensity begins to decrease drastically with further increases in the dopant level. researchgate.net

The primary cause of concentration quenching is an increased probability of non-radiative energy transfer between neighboring Sm³⁺ ions. ripublication.comresearchgate.net As the average distance between Sm³⁺ ions decreases, the likelihood of energy migration among them increases. This energy can be transferred to quenching sites or lost through cross-relaxation processes. In cross-relaxation, an excited Sm³⁺ ion transfers part of its energy to a nearby ground-state Sm³⁺ ion, resulting in two Sm³⁺ ions in lower, intermediate energy states, from which non-radiative decay to the ground state is more probable.

Studies based on Dexter's theory and the Van Uitert model have shown that the dominant mechanism for this energy transfer in various phosphate hosts, such as LiBaPO₄ and Ba₃Y(PO₄)₃, is the electric dipole-dipole interaction between Sm³⁺-Sm³⁺ ions. researchgate.netresearchgate.net The optimal doping concentration before the onset of quenching depends on the specific host lattice but is often found to be in the range of a few mole percent. ripublication.com

Photoluminescence Spectroscopy (PL) and Emission Characteristics

Photoluminescence (PL) spectroscopy is the primary technique for characterizing the optical properties of Samarium(3+);phosphate;hydrate. It involves exciting the material with light of a specific wavelength and analyzing the emitted light's spectral content and temporal decay.

The photoluminescence excitation (PLE) spectrum reveals which wavelengths of light are most effectively absorbed to produce emission from a specific electronic transition. For Sm³⁺-doped phosphates, the PLE spectrum typically consists of a series of sharp, narrow bands in the UV, violet, and blue regions (300-500 nm). researchgate.net These peaks correspond to direct intra-configurational 4f-4f electronic transitions from the ⁶H₅/₂ ground state to various excited states of the Sm³⁺ ion. A particularly strong absorption band is commonly observed around 402-405 nm, which is attributed to the ⁶H₅/₂ → ⁴F₇/₂ or ⁶H₅/₂ → ⁶P₃/₂ transition and is frequently used as the excitation source for measuring the emission spectrum. scirp.orgresearchgate.netresearchgate.net In addition, a broad charge transfer band may be present in the deep UV region. researchgate.net

The photoluminescence (PL) emission spectrum shows the characteristic light output of the material. Upon excitation, Sm³⁺ ions relax non-radiatively to the ⁴G₅/₂ metastable state, from which radiative transitions occur to lower energy levels. scirp.org This results in a distinct and intense orange-reddish emission. The spectrum is dominated by four principal emission bands. scirp.orgripublication.com

The table below summarizes the primary emission transitions for Sm³⁺ in a phosphate host.

TransitionApproximate Wavelength (nm)Observed Color
⁴G₅/₂ → ⁶H₅/₂564Yellow-Orange
⁴G₅/₂ → ⁶H₇/₂601Orange
⁴G₅/₂ → ⁶H₉/₂647Reddish-Orange
⁴G₅/₂ → ⁶H₁₁/₂709Red

Note: The exact peak positions can vary slightly depending on the specific phosphate host material.

The transition at ~601 nm (⁴G₅/₂ → ⁶H₇/₂) is often the most intense, defining the material's characteristic orange color. scirp.org The relative intensities of these peaks are influenced by the local symmetry of the Sm³⁺ ion within the crystal lattice.

Luminescence lifetime (τ) is a measure of the average time an electron spends in an excited state before returning to the ground state via emission. For Sm³⁺-doped materials, the lifetime of the ⁴G₅/₂ emitting level is a crucial parameter that is highly sensitive to the local environment and the concentration of the dopant. mdpi.comscirp.org

The luminescence lifetime is a direct indicator of concentration quenching. Studies have shown a systematic decrease in the measured lifetime as the Sm³⁺ concentration is increased. For example, in one host system, the lifetime was observed to decrease from 3.13 ms (B15284909) at a low doping level to just 0.023 ms at a high concentration. mdpi.com Similarly, in a CsNa₂Gd₂(₁-ₓ)Sm₂ₓ(BO₃)(PO₄)₂ series, the lifetime decreased from 2.196 ms to 0.872 ms as the samarium content increased. nih.gov This shortening of the decay time in the presence of an energy acceptor (such as another Sm³⁺ or a different co-dopant ion) is considered direct evidence of energy transfer. scirp.org

The table below illustrates the typical relationship between Sm³⁺ concentration and luminescence lifetime, based on reported findings.

Sm³⁺ ConcentrationLuminescence Lifetime (τ)Decay Profile
Low (e.g., < 0.5 mol%)Long (e.g., > 2 ms)Single Exponential
OptimalIntermediateSingle or slightly Non-Exponential
High (Quenched)Short (e.g., < 1 ms)Non-Exponential

Note: Specific values are highly dependent on the host material.

Quantum Yield Determinations

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. For samarium(III)-doped materials, determining the quantum yield provides insight into the material's potential for applications in lighting and display technologies. The quantum yield is influenced by the rates of radiative and non-radiative decay processes.

In the context of samarium(III) ions in phosphate hosts, the quantum efficiency (QE) of the luminescence can be estimated by comparing the radiative lifetime (τR), often calculated using the Judd-Ofelt theory, with the experimentally measured lifetime (τexp). The relationship is given by QE = τexp / τR. Studies on Sm³⁺-doped phosphate glasses have examined these properties to evaluate their efficacy as luminescent materials. researchgate.netresearchgate.net For instance, in one study, the measured lifetime and the calculated radiative lifetime for the ⁴G₅/₂ level were compared to determine the quantum efficiency. researchgate.net A significant luminescence quantum yield of 7.8% was achieved for a quaternary mixed-ligand samarium complex, highlighting that the molecular environment significantly impacts emission efficiency. nih.gov While specific quantum yield values for crystalline "this compound" are not extensively reported in the available literature, data from analogous samarium-doped phosphate glass systems provide valuable insights. The internal quantum efficiency for Sm³⁺ doped into a ZnGdB₅O₁₀ host was calculated to be 17.4%, demonstrating the role of the host in facilitating efficient luminescence. rsc.org

Table 1: Luminescence Lifetime and Quantum Efficiency of Sm³⁺ in Various Hosts

Host Material Sm³⁺ Concentration (mol%) Measured Lifetime (τexp) (ms) Calculated Radiative Lifetime (τR) (ms) Quantum Efficiency (QE) Reference
Phosphate Glass (P-1.5Sm) 1.5 1.465 - - cambridge.org
Phosphate Glass 1.0 - - - researchgate.net
Fluoro-phosphate Glass 1.0 - - - researchgate.net
CsNa₂Gd₂(₁-ₓ)Sm₂ₓ(BO₃)(PO₄)₂ 1.0 2.196 - - nih.gov
CsNa₂Gd₂(₁-ₓ)Sm₂ₓ(BO₃)(PO₄)₂ 10.0 0.872 - - nih.gov

Influence of Host Matrix Composition and Doping Concentration on Luminescence

The luminescent properties of Samarium(III) ions are highly sensitive to the composition of the host matrix and the concentration of the Sm³⁺ dopant. researchgate.netcambridge.orgscirp.orgresearchgate.netresearchgate.net The host material provides the crystal field environment that influences the probabilities of electronic transitions, while the doping concentration affects ion-ion interactions, leading to phenomena such as concentration quenching.

Host Matrix Composition: The choice of host material, such as phosphate, borate (B1201080), or silicate (B1173343) glasses, significantly alters the local environment around the Sm³⁺ ion. researchgate.net Phosphate-based hosts are advantageous due to their high thermal and mechanical stability, chemical durability, and high solubility for rare-earth ions. scirp.org The introduction of different cations (e.g., Li⁺, Zn²⁺, Pb²⁺) into the phosphate glass network modifies the glass structure, affecting the symmetry of the Sm³⁺ sites. scirp.orgresearchgate.netbohrium.com For example, the intensity ratio of the electric dipole (ED) transition (⁴G₅/₂→⁶H₉/₂) to the magnetic dipole (MD) transition (⁴G₅/₂→⁶H₅/₂) can indicate the degree of asymmetry in the local environment of the Sm³⁺ ion. scirp.org Changes in the host matrix, such as the inclusion of fluorides to create fluoro-phosphate glasses, can also tune the luminescent properties. researchgate.net

Table 2: Optimal Doping Concentrations for Sm³⁺ Luminescence in Various Phosphate Hosts

Host Matrix Optimal Sm³⁺ Concentration Key Observation Reference
Zinc Phosphate Glass 0.3 mol% Emission intensity decreases beyond this due to concentration quenching. ripublication.com
P₂O₅-Na₂O-ZnO Glass 1.0% Quenching of photoluminescence intensity occurs above this concentration. researchgate.net
Ba₃Y(PO₄)₃ 5.0 mol% Energy transfer between Sm³⁺ ions confirmed as dipole-dipole interaction. researchgate.net
KCaPO₄ 0.3 mol% Thermoluminescence intensity increased by 2.4 times compared to undoped sample. scirp.org
Hydroxyapatite (Sr/Ca = 7/3) 0.8 mol% PL intensity is affected by both Sr/Ca ratio and Sm concentration. researchgate.net

Analysis of Electronic Transitions of Samarium(III) Ions in Phosphate Hosts

The characteristic reddish-orange luminescence of samarium(III) ions in phosphate hosts arises from specific 4f-4f electronic transitions. nih.govscirp.orgresearchgate.netresearchgate.netscirp.org The 4f electrons are well-shielded by the outer 5s and 5p electron shells, resulting in sharp and well-defined absorption and emission lines. researchgate.net

Absorption Spectra: The absorption spectra of Sm³⁺-doped phosphate materials exhibit several bands corresponding to transitions from the ⁶H₅/₂ ground state to various excited energy levels. scirp.orgbohrium.com Prominent absorption peaks are often observed around 400-403 nm, corresponding to the ⁶H₅/₂ → ⁶P₃/₂ or ⁶H₅/₂ → ⁴F₇/₂ transitions, which are suitable for excitation with near-UV or blue light sources. cambridge.orgscirp.orgresearchgate.net

Emission Spectra: Upon excitation, the Sm³⁺ ions relax non-radiatively to the ⁴G₅/₂ metastable state. From this level, radiative decay occurs to lower-lying ⁶Hₙ/₂ (J = 5/2, 7/2, 9/2, 11/2) and ⁶Fₙ/₂ manifolds. researchgate.netnih.gov The photoluminescence spectra are typically dominated by four main emission bands:

⁴G₅/₂ → ⁶H₅/₂: A transition in the green-yellow region (~560-565 nm). scirp.orgbohrium.com

⁴G₅/₂ → ⁶H₇/₂: An intense transition in the orange-red region (~596-602 nm). cambridge.orgscirp.org This is often the most dominant emission.

⁴G₅/₂ → ⁶H₉/₂: A transition in the red region (~642-647 nm). scirp.orgbohrium.com This is a purely electric dipole transition. scirp.org

⁴G₅/₂ → ⁶H₁₁/₂: A weaker transition in the far-red region (~700-709 nm). scirp.orgbohrium.com

The relative intensities of these transitions are governed by selection rules and the local symmetry of the Sm³⁺ ion within the host lattice. scirp.orgresearchgate.net The ⁴G₅/₂ → ⁶H₇/₂ transition is particularly strong and is responsible for the characteristic reddish-orange light emitted by these materials. researchgate.netscirp.org

Table 3: Prominent Electronic Transitions of Sm³⁺ in Phosphate Hosts


Thermal Decomposition and Hydration/dehydration Studies

Thermal Stability and Degradation Pathways

Samarium(III) phosphate (B84403) hydrate (B1144303), which commonly exists in the rhabdophane (B76276) crystal structure, exhibits good thermal stability under normal conditions. chembk.comnih.gov The primary degradation pathway upon heating involves a multi-step process beginning with the loss of water molecules, followed by a structural transformation to an anhydrous phase. nih.govresearchgate.net

Dehydration Processes and Formation of Anhydrous Phases

The dehydration of samarium(III) phosphate hydrate is an endothermic process that occurs in distinct stages as the temperature increases. nih.gov The initial hydrated compound, identified as having formulas such as SmPO₄·0.667H₂O or SmPO₄·0.636H₂O, possesses a monoclinic rhabdophane-type structure. nih.govacs.org

Upon heating, the compound loses its water of hydration. For instance, a study identified a first dehydration step around 80°C. researchgate.net Complete water removal is achieved at higher temperatures, typically above 220°C. researchgate.net This process culminates in the formation of a stable, anhydrous samarium phosphate (SmPO₄). researchgate.netacs.org The final anhydrous phase adopts a monoclinic monazite (B576339) structure (space group P2₁/n), which is formed after heating the precursor to temperatures of 1000°C or higher. nih.govnih.gov

Interactive Table: Dehydration and Phase Transformation of Samarium Phosphate Hydrate

Initial CompoundInitial Crystal Structure (Hydrated)Dehydration/Transition TemperatureFinal Crystal Structure (Anhydrous)Reference
SmPO₄·0.667H₂OMonoclinic (Rhabdophane-type)> 220°C (Dehydration)Monoclinic (C2 space group) researchgate.netacs.org
SmPO₄·nH₂OMonoclinic (Rhabdophane-type)700 - 950°C (Phase Transition)Monoclinic (Monazite-type, P2₁/n) nih.gov

Identification of Intermediate Products during Thermal Treatment

Thermal analysis reveals the formation of intermediate phases during the decomposition of samarium(III) phosphate hydrate. As the compound is heated, it does not directly transform from the fully hydrated state to the final anhydrous monazite structure.

The initial loss of water leads to the formation of partially dehydrated or fully anhydrous forms that retain a structure related to rhabdophane before the final, irreversible conversion to monazite. nih.govusask.ca Research has identified a sequence for SmPO₄·0.667H₂O where a first dehydration step around 80°C yields an intermediate phase, SmPO₄·0.5H₂O. researchgate.net Further heating above 220°C leads to a fully anhydrous hexagonal form (LnPO₄, space group P3₁21), which precedes the final transformation to the more stable monoclinic monazite structure at higher temperatures. nih.govresearchgate.net Another study also reported the stabilization of an anhydrous SmPO₄ with a C2 space group upon dehydration, which represents an intermediate before the final high-temperature monazite phase is formed. acs.org

Influence of Atmospheric Conditions and Heating Rate on Decomposition Kinetics

The kinetics of the thermal decomposition of samarium(III) phosphate hydrate are influenced by experimental conditions such as the surrounding atmosphere and the rate of heating. nih.gov Most reported thermal analyses of this compound have been conducted in an air atmosphere. nih.govnih.gov The presence of atmospheric water vapor can significantly affect the kinetics of dehydration reactions, often shifting decomposition events to higher temperatures. nih.gov

The heating rate is another critical parameter in thermal analysis. mdpi.comacs.org Standard studies on rare-earth phosphates often employ a constant heating rate, for example, 10 K min⁻¹. mdpi.com Varying the heating rate can alter the observed onset and peak temperatures of decomposition events. While specific kinetic studies detailing the effect of varied heating rates and atmospheres on SmPO₄·nH₂O are not extensively detailed in the provided literature, the principles of thermal analysis suggest that higher heating rates would likely shift the dehydration and phase transition temperatures to higher values. The consistency of results across different studies suggests that the general decomposition pathway is similar for materials prepared separately but analyzed under standard conditions. nih.gov

Advanced Material Applications of Samarium 3+ ;phosphate;hydrate Non Medical Focus

Catalysis and Industrial Chemical Processes

The catalytic activity of rare earth compounds is a field of growing importance, with applications in organic synthesis and potentially in large-scale industrial processes. Samarium compounds, including samarium(3+);phosphate (B84403);hydrate (B1144303), can function as effective heterogeneous catalysts.

In organic synthesis, samarium-based catalysts have been shown to be effective in a variety of reactions. For instance, nanostructured samarium-doped fluorapatites have been successfully employed as heterogeneous catalysts for the synthesis of 1,2,4-triazoles. researchgate.net These catalysts exhibit high selectivity and yield, and their heterogeneous nature allows for easy separation from the reaction mixture and potential for recycling. researchgate.net

The application of samarium compounds in petroleum refining is also an area of interest. Catalytic cracking is a fundamental process in oil refining that breaks down large hydrocarbon molecules into smaller, more valuable ones. chemguide.co.uk Patents have described the use of rare earth metal salts, including those of samarium, in crystalline zeolite catalysts for the cracking of hydrocarbons. google.com While not specifically mentioning the phosphate form, this indicates the potential role of samarium in such catalytic processes. Another critical process in petroleum refining is hydrodesulfurization (HDS), which removes sulfur from petroleum products. wikipedia.org While traditional HDS catalysts are typically based on cobalt and molybdenum, research into new catalytic materials is ongoing. wikipedia.org

The table below summarizes the catalytic performance of a samarium-doped fluorapatite (B74983) catalyst in the synthesis of a 1,2,4-triazole (B32235) derivative.

CatalystReactantsProductYield (%)Reaction Time (min)
Sm-FAp/Glycine2-nitrobenzaldehyde, thiosemicarbazide5-(2-nitrophenyl)-1,2,4-triazolidine-3-thione9810

This table highlights the efficiency of a samarium-based heterogeneous catalyst in a specific organic synthesis reaction. researchgate.net

The catalytic activity of many solid acid catalysts is attributed to the presence of Lewis acid sites on their surface. mt.com In the case of samarium-doped materials, the Sm³⁺ ion can act as a Lewis acid, accepting an electron pair from a reactant molecule and thereby activating it for a chemical reaction. The doping of samarium into a fluorapatite matrix has been shown to enrich the Lewis acidic centers on the catalyst's surface. researchgate.net These enriched sites generate more active centers for electrophilic attack, for example, on a carbonyl group in an organic molecule. researchgate.net The high specific surface area of nanostructured catalysts further enhances the number of available catalytic active sites, leading to improved catalytic performance. researchgate.net The ability to function as a Lewis acid is a key characteristic that underpins the use of samarium compounds in reactions such as Friedel-Crafts alkylation. organic-chemistry.org

Magnetic Materials Research and Development

The magnetic properties of samarium and its compounds are of considerable interest in the field of materials science. The Sm³⁺ ion, with its partially filled 4f electron shell, exhibits paramagnetic behavior. esrf.fr Paramagnetism is a form of magnetism whereby certain materials are weakly attracted by an externally applied magnetic field.

Research into the magnetic properties of samarium phosphates has provided insights into their behavior. Studies on samarium ultraphosphate (SmP₅O₁₄) have shown a paramagnetic response that follows Curie's law, except at very low temperatures where crystal field splittings become significant. mdpi.com The magnetic susceptibility of SmPO₄ has also been investigated, confirming its paramagnetic nature. researchgate.net

The originality of samarium's magnetic properties stems from the competition between its two stable valence states (Sm²⁺ and Sm³⁺) and the presence of low-energy excited multiplets for the Sm³⁺ ion. esrf.fr This can lead to complex magnetic behavior in different compounds and under various conditions of temperature and magnetic field. While samarium is famously used in high-strength samarium-cobalt (B12055056) (SmCo) permanent magnets, the study of its simpler compounds like the phosphate provides fundamental understanding of its magnetic characteristics. The magnetic moment of the Sm³⁺ ion is relatively small, and its interaction with the crystal field and exchange interactions with other magnetic ions can lead to complex magnetic ordering phenomena at low temperatures. aps.org

CompoundMagnetic BehaviorKey Characteristics
SmP₅O₁₄ParamagneticFollows Curie's law at higher temperatures. mdpi.com
SmPO₄ParamagneticExhibits paramagnetic susceptibility. researchgate.net
Sm³⁺ ionParamagneticSmall magnetic moment, complex interplay of crystal-field and exchange interactions. esrf.fraps.org

This table summarizes the magnetic properties of samarium phosphate compounds and the samarium ion.

Nanomaterial Development and Diverse Applications

Samarium(3+);phosphate;hydrate (SmPO₄·nH₂O) serves as a crucial component in the development of advanced nanomaterials. Its unique electronic and optical properties, stemming from the Sm³⁺ ion, make it a versatile precursor for materials with tailored functionalities. In nanostructured forms, the compound's high surface area and quantum confinement effects can lead to enhanced performance in various non-medical applications.

Nanophosphors for Specific Optical Applications

Nanoparticles of samarium-doped phosphates are extensively investigated for their luminescence properties. These nanophosphors exhibit characteristic sharp emission peaks when excited by ultraviolet (UV) or blue light, a result of the 4f electron transitions within the Sm³⁺ ions. The strong shielding of these 4f electrons by the outer 5s² and 5p⁶ electrons results in a spectral profile that is largely independent of the dopant concentration.

Research has demonstrated that the luminescence of these nanophosphors is characterized by several emission bands, with prominent peaks often observed in the orange-red region of the visible spectrum. Specifically, under excitation, transitions such as ⁴G₅/₂ → ⁶H₇/₂ and ⁴G₅/₂ → ⁶H₉/₂ are responsible for this visible light emission. The intensity and specific wavelengths of these emissions can be tuned by controlling factors like particle size, morphology, and the specific host lattice, making them suitable for applications such as solid-state lighting and displays. For instance, the reddish-orange emission from certain samarium-doped phosphate nanophosphors makes them potential candidates for use in light-emitting diodes (LEDs).

The table below details the typical photoluminescence (PL) and radioluminescence (RL) emission peaks observed in samarium-activated nanoparticles upon excitation.

Excitation SourceTransitionEmission Wavelength (nm)Region
Near-UV (405 nm)⁴G₅/₂ → ⁶H₇/₂605Orange-Red
Near-UV (405 nm)⁴G₅/₂ → ⁶H₉/₂653Red
Near-UV (405 nm)⁴G₅/₂ → ⁶H₁₁/₂717Red
X-ray⁴G₅/₂ → ⁶H₅/₂568Orange
X-ray⁴G₅/₂ → ⁶H₇/₂611Orange-Red
X-ray⁴G₅/₂ → ⁶H₉/₂656Red
X-ray⁴G₅/₂ → ⁶H₁₁/₂722Red

This table is based on data from samarium-activated La₂Hf₂O₇ nanoparticles, which exhibit similar Sm³⁺ transitions.

Nanocomposites and Surface Functionalization

Samarium phosphate hydrate nanoparticles are incorporated into various matrices to form nanocomposites with enhanced or novel properties. For example, doping samarium into Fe₃O₄ nanoparticles to create nanocomposites for epoxy systems has been shown to accelerate the cross-linking reaction, acting as a catalyst. The integration of these nanoparticles can improve the mechanical, thermal, or optical characteristics of the host material.

Surface functionalization is a critical step in preparing these nanocomposites, ensuring compatibility and strong interfacial bonding between the nanoparticles and the matrix. This process involves modifying the surface of the samarium phosphate nanoparticles with organic or inorganic molecules. Phosphate groups themselves are effective for binding to metal oxide surfaces, forming self-assembled monolayers (SAMs) that can tailor surface properties. Common functionalization strategies might involve using agents like citrates, amines, thiols, or various polymers to alter surface chemistry. This modification is essential for achieving uniform dispersion of the nanoparticles within the composite, preventing agglomeration which can scatter light and create defects.

Advanced Ceramic and Composite Material Development

In the realm of advanced materials, samarium phosphate is utilized in the formulation of specialized ceramics and composites. Phosphate-based ceramics, often formed through low-temperature inorganic condensation polymerization reactions, offer high thermal and chemical stability, significant compressive strength, and biocompatibility. These materials can serve as a durable matrix for creating composites with specific functionalities.

Phosphate-based composites are also being explored for their potential in creating multiphase materials. By using a chemically and thermally stable aluminum phosphate ceramic as a matrix, functional fillers like nanoparticles can be incorporated without requiring high-temperature sintering that could lead to undesirable reactions at the interfaces. This approach allows for the independent selection of filler materials to design composites with tailored dielectric, magnetic, or optical properties. The development of such composites opens possibilities for new materials with advanced functionalities for a range of technological applications.

Geochemical Context and Environmental Relevance

Natural Occurrence and Mineralogy

Samarium(3+);phosphate (B84403);hydrate (B1144303), in its anhydrous form (SmPO₄), does not occur as a distinct mineral but is found as a component within several phosphate minerals, primarily those rich in rare earth elements (REEs). The principal host minerals for samarium are monazite (B576339) and xenotime (B576624), which are often found as accessory minerals in a variety of rock types.

Monazite : This reddish-brown phosphate mineral is the most significant source of samarium and other light rare earth elements (LREEs). jwent.netmdpi.com Monazite is considered a group of minerals, with the most common species being monazite-(Ce), indicating cerium is the dominant REE. mdpi.com The general chemical formula is (Ce,La,Nd,Th)PO₄. mdpi.com Samarium is consistently present in varying but minor quantities. For example, typical monazite sands may contain neodymium (about 17%), praseodymium (about 5%), and smaller amounts of samarium and gadolinium. mdpi.com These minerals are found in granitic rocks, pegmatites, carbonatites, and gneisses. nih.gov

Xenotime : Xenotime is an anhydrous phosphate mineral that is structurally analogous to zircon and is a primary source of heavy rare earth elements (HREEs), including yttrium. jwent.net While it predominantly concentrates HREEs (from gadolinium to lutetium), it can also contain smaller quantities of LREEs like samarium. nih.gov Like monazite, xenotime is often found as an accessory mineral in igneous and metamorphic rocks. nih.gov

Phosphorite : Phosphorite is a non-detrital sedimentary rock that contains significant amounts of phosphate minerals, typically apatite. nih.govmdpi.com These marine bioelemental sedimentary rocks are defined as containing greater than 18% P₂O₅ by weight. nih.govacs.org While not a primary source, some phosphorite deposits can be significantly enriched in rare earth elements, with concentrations that can be comparable to the world's richest igneous REE deposits. nih.govacs.org The REEs, including samarium, can be adsorbed onto or substituted within the apatite crystal structure.

The hydrated form of rare-earth phosphates, known as rhabdophane (B76276) (REPO₄·xH₂O), also occurs naturally, often as an accessory mineral in granitic rocks. nih.gov

Table 1: Key Minerals Containing Samarium Phosphate

MineralChemical Formula (General)Crystal SystemPrimary REE ContentGeological Occurrence
Monazite (Ce,La,Nd,Sm,Th)PO₄MonoclinicLight REEs (LREEs)Accessory mineral in granites, pegmatites, carbonatites, gneisses. mdpi.comnih.gov
Xenotime (Y,Gd,Dy,Er,Sm)PO₄TetragonalHeavy REEs (HREEs)Accessory mineral in igneous and metamorphic rocks. jwent.netnih.gov
Apatite (in Phosphorite) Ca₅(PO₄)₃(F,Cl,OH)HexagonalVariable, can adsorb REEsSedimentary marine deposits. nih.govmdpi.com
Rhabdophane (RE)PO₄·xH₂OHexagonalLight REEs (LREEs)Accessory mineral in granitic rocks. nih.gov

Formation Mechanisms in Geological Systems

The incorporation of samarium into phosphate minerals is governed by broader geological processes that concentrate phosphorus and rare earth elements. These mechanisms can be broadly categorized as igneous and sedimentary.

Igneous Processes : In igneous systems, minerals like monazite, xenotime, and apatite crystallize from cooling magma. These processes are particularly associated with specific types of intrusions:

Carbonatites and Alkaline Intrusions : These silica-deficient magmas are significant hosts for REE and phosphate mineralization. nih.gov As the magma cools, fluorapatite (B74983) often crystallizes early, incorporating elements like samarium. nih.gov Monazite and xenotime also form as accessory minerals in these environments, sequestering REEs from the melt into their crystal structures. nih.gov The specific REE (light vs. heavy) that is incorporated depends on the ionic radius, which dictates whether the larger LREEs fit into the monazite structure or the smaller HREEs fit into the xenotime structure. jwent.net

Sedimentary Processes : The formation of large phosphorite deposits is primarily linked to marine environments and processes.

Coastal Upwelling : This is the most critical mechanism for the formation of major phosphorite deposits. nih.govmdpi.com Deep, cold ocean water, which is rich in dissolved phosphate from the weathering of continental rocks, is brought to the surface on shallow continental shelves. nih.govnih.gov

Phosphogenesis : The nutrient-rich surface waters fuel intense algal blooms. As this organic matter dies and sinks, its decomposition in an oxygen-poor environment releases phosphate near the sediment-water interface. mdpi.com This leads to the precipitation of phosphate minerals, primarily carbonate-fluorapatite (francolite), which forms pellets, nodules, and beds. mdpi.com During this process, REEs, including samarium, present in the seawater can be adsorbed onto the surface of the precipitating apatite or become incorporated into its crystal lattice.

The ultimate source of the phosphorus in both systems is the chemical weathering of continental rocks, which links the igneous and sedimentary phosphate cycles over geological time. nih.gov

Recovery and Recycling of Rare Earth Elements from Waste Streams

The economic importance and supply risks associated with rare earth elements have driven significant research into their recovery from industrial waste. A primary source for samarium recycling is spent samarium-cobalt (B12055056) (SmCo) permanent magnets, which are used in high-temperature applications. mdpi.comnih.gov Hydrometallurgy is a common approach for this recycling. nih.govdtu.dk

The general hydrometallurgical process involves several key steps:

Leaching : The waste material (e.g., crushed SmCo magnets) is dissolved using strong mineral acids to bring the metals into an aqueous solution. Common leaching agents include nitric acid (HNO₃), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). dtu.dkepa.gov

Purification and Separation : Impurities and other metals are removed from the leach liquor. This is often achieved through pH-controlled precipitation. For instance, adjusting the pH to around 4 can precipitate iron hydroxides, leaving samarium and cobalt in the solution. dtu.dk

Selective Precipitation/Extraction : Samarium is selectively separated from other metals. This can be accomplished by further pH adjustments or by adding specific precipitating agents. For example, using sodium sulfate (B86663) (Na₂SO₄) or ammonium (B1175870) bicarbonate (NH₄HCO₃) can cause samarium to precipitate out of the solution, with efficiencies reported as high as 98.7% for Na₂SO₄ precipitation. dtu.dk Solvent extraction using specialized organic compounds is another method to separate samarium and cobalt from the leach liquor. epa.gov

Alternative and emerging recycling technologies are also under investigation:

Ionic Liquids : Researchers have used recyclable trichloride (B1173362) ionic liquids as an oxidizing solvent to dissolve metals from spent SmCo magnets. mdpi.comnih.gov The metals can then be selectively recovered through subsequent stripping steps, and the ionic liquid can be regenerated and reused. mdpi.comnih.gov

Flash Heating : A novel technique for recovering REEs from fly ash involves a brief, high-temperature pulse (up to 3,000°C). frontiersin.org This process shatters the microscopic glass that encapsulates the metals and converts the phosphates into more soluble oxides, which can then be leached with weak acids. frontiersin.org

Table 2: Comparison of Samarium Recovery Methods from Waste Streams

MethodLeaching/Dissolution AgentSeparation/Recovery TechniqueReported Efficiency/Key FindingSource(s)
Hydrometallurgy (Acid Leaching) Nitric Acid (HNO₃) or Sulfuric Acid (H₂SO₄)pH-controlled selective precipitation with Na₂SO₄ or NH₄HCO₃99% dissolution of Sm; 98.7% precipitation efficiency with Na₂SO₄. dtu.dk dtu.dk
Hydrometallurgy (Solvent Extraction) Hydrochloric Acid (HCl)Solvent extraction with Cyanex 572Near-complete leaching of Sm and Co was achieved. epa.gov epa.gov
Solvometallurgy (Ionic Liquids) Trichloride Ionic Liquid ([P₆₆₆,₁₄][Cl₃])Stripping with aqueous solutions (NaCl, water, ammonia)Effective dissolution and subsequent separation of metals; IL can be regenerated. mdpi.com mdpi.comnih.gov
Pyrometallurgy (Flash Heating) N/A (thermal process)Weak acid leaching of resulting oxidesConverts phosphates to more soluble oxides, doubling extraction with weaker acids. frontiersin.org frontiersin.org

Environmental Remediation Applications

While samarium compounds are often the target of recovery, they also have applications in environmental remediation, particularly in the removal of pollutants from water. The strong affinity between lanthanides and phosphate is a key principle in these applications.

Adsorption of Phosphate : Lanthanide-based materials are highly effective for removing excess phosphate from water, a primary cause of eutrophication. mdpi.comdtu.dkresearchgate.net Although much of the research focuses on lanthanum, the mechanism is applicable to other lanthanides like samarium. Samarium-based adsorbents, such as ordered mesoporous silica (B1680970) loaded with samarium oxide, have been developed specifically for this purpose. rsc.orgresearchgate.net The removal mechanism involves the high affinity of the samarium ions for phosphate, leading to the formation of highly insoluble samarium phosphate (SmPO₄) on the adsorbent surface through ligand exchange or precipitation. rsc.org The phosphate removal capacity for one Sm-loaded material was reported to be up to 20 mg of phosphorus per gram of adsorbent. researchgate.net

Adsorption of Heavy Metal Pollutants : Samarium can also be incorporated into adsorbent materials designed to remove other hazardous pollutants. For example, samarium-doped spinel ferrite (B1171679) nanoparticles (Mg₀.₃₃Ni₀.₃₃Co₀.₃₃SmₓFe₂₋ₓO₄) have been successfully synthesized and used for the removal of toxic heavy metals like arsenic (As(III)) and lead (Pb(II)) from wastewater. jwent.net The inclusion of samarium in the nanoparticle structure was found to enhance the adsorption performance. jwent.net The mechanism is primarily surface adsorption, where the heavy metal ions bind to active sites on the nanoparticles. jwent.net This demonstrates that samarium compounds can play a role in broader water treatment strategies beyond just phosphate removal.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules and materials. uctm.eduresearchgate.net In this approach, the properties of a many-electron system are determined by using functionals of the spatially dependent electron density. For compounds like samarium phosphate (B84403) hydrate (B1144303), DFT calculations are employed to perform geometry optimization, where the lowest energy arrangement of atoms is determined. uctm.edubiointerfaceresearch.com This process yields optimized structural parameters such as bond lengths and angles, which can be compared with experimental data from techniques like X-ray diffraction. biointerfaceresearch.com

Theoretical studies on similar inorganic salt hydrates have successfully used DFT to describe the nature of chemical bonds and intermolecular interactions. uctm.edu Analyses such as Molecular Electrostatic Potential (MEP) surfaces, Natural Bond Orbital (NBO), and Atoms in Molecules (AIM) theory can be applied to understand the electronic density distribution, donor-acceptor interactions, and the character of the bonds within the crystal. uctm.eduresearchgate.net For instance, calculations can elucidate the interactions between the samarium ion, the phosphate anions, and the water molecules of hydration. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and kinetic stability of the compound. biointerfaceresearch.comresearchgate.net

Table 1: Applications of DFT in Analyzing Phosphate Hydrates

DFT ApplicationInformation ObtainedRelevance to Samarium(3+);phosphate;hydrate
Geometry Optimization Predicts stable 3D arrangement of atoms, bond lengths, and angles. biointerfaceresearch.comDetermines the coordination environment of the Sm³⁺ ion and the crystal packing.
Electronic Structure Analysis Calculates distribution of electrons, molecular orbitals (HOMO/LUMO), and charge distribution. researchgate.netExplains bonding, reactivity, and provides a basis for predicting spectroscopic properties.
Vibrational Analysis Computes theoretical infrared and Raman spectra. biointerfaceresearch.comHelps in the interpretation of experimental vibrational spectra to confirm structural features.
NBO/AIM Analysis Investigates charge transfer, hyperconjugative interactions, and the nature of chemical bonds. uctm.eduClarifies the interactions between the Sm³⁺ ion, phosphate groups, and water molecules.

Energy Level Modeling and Prediction of Spectroscopic Features

The luminescence of samarium-containing materials originates from electronic transitions within the 4f shell of the Sm³⁺ ion. The Sm³⁺ ion is a 4f⁵ system, which gives rise to a large number of electronic energy levels. chemrxiv.org This complex energy level structure results in numerous absorption and emission lines in the visible and infrared parts of the spectrum. chemrxiv.org

Theoretical modeling is crucial for mapping these energy levels and predicting the spectroscopic features. The absorption spectra of Sm³⁺ in a phosphate host show several bands corresponding to transitions from the ⁶H₅/₂ ground state to various excited states. The emission spectra are typically dominated by sharp peaks resulting from the ⁴G₅/₂ → ⁶Hₙ (where J = 5/2, 7/2, 9/2, 11/2) transitions. researchgate.net In phosphate glass environments, these emission bands are commonly observed around 563 nm, 599 nm, and 645 nm. researchgate.netunl.pt

The Judd-Ofelt theory is a powerful theoretical framework used to analyze the optical transition properties of rare-earth ions in various hosts. nih.gov It allows for the calculation of key radiative properties from experimental absorption spectra, such as:

Oscillator Strengths: A measure of the intensity of an absorption band. researchgate.net

Radiative Transition Rates (A_R): The probability per unit time that an ion in an excited state will decay radiatively. nih.gov

Fluorescence Branching Ratios (β): The relative intensity of emission from a given excited state to various lower-lying states. nih.gov

Stimulated Emission Cross-Sections (σ_e): A parameter that indicates the likelihood of stimulated emission occurring, which is important for laser applications. nih.gov

By modeling the energy levels and applying theoretical frameworks like the Judd-Ofelt theory, researchers can predict and interpret the luminescence spectra of Sm³⁺ in phosphate matrices, providing a deeper understanding of its optical properties. nih.gov

Table 2: Prominent Emission Transitions of Sm³⁺ in Phosphate Hosts

TransitionWavelength (nm)Region
⁴G₅/₂ → ⁶H₅/₂~563Green-Yellow
⁴G₅/₂ → ⁶H₇/₂~599Orange-Red
⁴G₅/₂ → ⁶H₉/₂~645Red
⁴G₅/₂ → ⁶H₁₁/₂VariesRed

Data sourced from studies on samarium-doped phosphate glasses. researchgate.netunl.pt

Simulation of Crystal Structures and Dynamics

Computational simulations are essential for understanding the crystal structure and stability of hydrated rare-earth phosphates. The crystal structure of these compounds is known to be influenced by factors such as pH, temperature, and the ionic radius of the rare-earth element. mdpi.com For this compound, simulations can predict the most stable crystallographic phase (e.g., monoclinic or hexagonal) and the role of the water molecules in stabilizing the structure.

Hydrated rare-earth phosphates can form different structures, such as the rhabdophane (B76276) or churchite types, depending on the specific rare-earth ion and synthesis conditions. mdpi.com Computational methods, often based on DFT, can be used to calculate the lattice parameters (a, b, c, α, β, γ) of the unit cell. biointerfaceresearch.comresearchgate.net These theoretical parameters can be compared with experimental results to validate the structural model.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the crystal lattice. MD can be used to study the vibrations of the atoms, the diffusion of water molecules within the crystal, and the structural changes that occur with variations in temperature. For instance, simulations could model the dehydration process, showing how the removal of water molecules affects the crystal structure and its stability. Such simulations are critical for understanding the material's properties under different environmental conditions. researchgate.net

Prediction of Energy Transfer Pathways and Quantum Mechanical Phenomena

In luminescent materials, energy transfer processes are critical as they govern the efficiency of light emission. Computational studies can predict the pathways and mechanisms of energy transfer, for example, between a sensitizer (B1316253) ion and an activator Sm³⁺ ion, or between neighboring Sm³⁺ ions (concentration quenching). nih.govresearchgate.net

One common mechanism for energy transfer between Sm³⁺ ions, leading to concentration quenching, is the electric dipole-dipole interaction. researchgate.net Theoretical models, such as the Van Uitert model, can be used to confirm the nature of this interaction. researchgate.net

In systems co-doped with other ions, such as Gadolinium (Gd³⁺), energy can be absorbed by the Gd³⁺ sensitizer and then transferred non-radiatively to the Sm³⁺ activator, which then emits light. researchgate.net The analysis of fluorescence decay curves is crucial for understanding these transfer dynamics. If the decay is non-exponential, it suggests the presence of efficient energy transfer. The Inokuti–Hirayama (I–H) model is a quantum mechanical model that can be applied to such non-exponential decay curves to determine the energy transfer parameters and confirm the underlying interaction mechanism (e.g., dipole-dipole, dipole-quadrupole). researchgate.net

These theoretical predictions of energy transfer are vital for designing more efficient phosphor materials by optimizing the concentration of activator ions and selecting appropriate sensitizers. researchgate.netmdpi.com

Conclusion and Future Research Directions

Current Challenges in Samarium(3+);phosphate (B84403);hydrate (B1144303) Research

Despite its potential, research focused specifically on samarium(3+);phosphate;hydrate faces several critical challenges that impede its widespread investigation and application.

Control over Hydration State and Stoichiometry: A primary difficulty lies in the precise control over the hydration state (the 'x' in SmPO₄·xH₂O) during synthesis. The number of water molecules incorporated into the crystal lattice significantly influences the material's structural, optical, and electronic properties. Standard precipitation methods often yield mixtures of hydrates or amorphous products, making it challenging to isolate and characterize a single, well-defined phase. nih.gov Achieving consistent and reproducible synthesis of a specific hydrate remains a significant hurdle.

Morphological Control at the Nanoscale: While various methods can produce samarium phosphate at the nanoscale, achieving uniform morphology (e.g., spheres, rods, sheets) with a narrow size distribution is difficult. semanticscholar.org The final morphology is highly sensitive to reaction parameters such as pH, temperature, reactant concentrations, and the presence of surfactants or capping agents. semanticscholar.org This lack of precise morphological control hinders the systematic investigation of structure-property relationships and the optimization of the material for specific applications.

Limited Understanding of Structure-Property Relationships: Due to the challenges in synthesizing well-defined, phase-pure, and morphologically uniform this compound, a comprehensive understanding of its structure-property relationships is lacking. Key data on its electronic band structure, charge carrier dynamics, and surface chemistry are scarce. This knowledge gap makes it difficult to predict its behavior in various applications and to rationally design improved materials.

Scalability of Synthesis: Many of the promising synthesis techniques are confined to the laboratory scale. Scaling up the production of this compound with consistent quality and properties for potential industrial applications presents a significant engineering challenge.

Emerging Trends and Novel Synthesis Approaches

To address the aforementioned challenges, researchers are exploring a variety of innovative synthesis strategies that offer greater control over the material's properties.

Synthesis MethodDescriptionPotential Advantages
Hydrothermal and Solvothermal Methods These techniques involve crystallization from aqueous or non-aqueous solutions at elevated temperatures and pressures in a sealed vessel.Offer excellent control over crystallinity, particle size, and morphology by tuning parameters like temperature, pressure, reaction time, and solvent composition. vu.ltnih.gov
Microwave-Assisted Synthesis This approach utilizes microwave radiation to rapidly and uniformly heat the reaction mixture.Significantly reduces reaction times, improves energy efficiency, and can lead to the formation of unique nanostructures. nih.govrsc.org
Sonochemical Methods High-intensity ultrasound is used to create acoustic cavitation, generating localized hot spots with extreme temperatures and pressures.Promotes the formation of novel, often amorphous or nanocrystalline, materials with unique properties and can enhance reaction rates. researchgate.netillinois.edumdpi.com
Ionic Liquid-Based Synthesis Ionic liquids are used as both solvents and templates in the synthesis process.Can lead to the formation of novel crystalline phases and morphologies due to the unique chemical environment provided by the ionic liquid. derpharmachemica.commdpi.comnih.govrsc.org

These emerging methods represent a shift from traditional precipitation techniques towards more controlled and sophisticated synthesis, paving the way for the production of this compound with tailored properties.

Unexplored Application Domains in Materials Science

The unique electronic and structural properties of samarium-containing materials suggest a range of potential applications for this compound that remain largely unexplored.

Catalysis and Catalyst Supports: The surface of this compound could provide active sites for various catalytic reactions. Its potential as a catalyst or a stable support for catalytically active nanoparticles in organic synthesis and environmental remediation is a promising area for investigation. nih.govresearchgate.net

Phosphors for Solid-State Lighting: Samarium ions are known for their characteristic orange-red luminescence. researchgate.netwindows.netias.ac.in Investigating the photoluminescent properties of this compound could lead to the development of novel phosphors for white light-emitting diodes (WLEDs). The host lattice and hydration state will play a crucial role in the luminescence efficiency and stability.

Specialty Pigments and Glazes: The thermal stability of rare-earth phosphates suggests their potential use as high-performance pigments in ceramics and coatings. The specific color and properties of this compound-based pigments would need to be systematically investigated.

Photocatalysis: While many metal oxides have been studied for photocatalysis, the potential of rare-earth phosphates is less explored. Investigating the photocatalytic activity of this compound for the degradation of organic pollutants or for water splitting could open up new avenues in environmental remediation and energy production. researchgate.neteie.gr

Interdisciplinary Research Opportunities

The properties of this compound also offer exciting opportunities for interdisciplinary research, bridging materials science with other scientific fields.

Biomedical Applications: Samarium-containing compounds have been explored for various biomedical applications. brieflands.comtandfonline.com this compound nanoparticles could be investigated for:

Drug Delivery: Their porous structure could be utilized for loading and controlled release of therapeutic agents.

Bioimaging: The luminescence of samarium could be harnessed for in vitro and in vivo imaging. nih.govacs.orgresearchgate.net

Bone Regeneration: As phosphates are a major component of bone, samarium-doped phosphates could be explored for their biocompatibility and potential to promote bone growth. nih.govresearchgate.net

Nuclear Waste Immobilization: Rare-earth phosphates, due to their high chemical and radiation stability, are considered promising materials for the immobilization of radioactive waste. rwth-aachen.denih.govfrontiersin.orgnih.govacs.org this compound could serve as a durable host matrix for the encapsulation of actinides and other fission products.

Environmental Science: The high affinity of phosphates for certain heavy metal ions suggests that this compound could be investigated as an effective sorbent for the removal of toxic metals from contaminated water. Its role in the broader context of the circular marine bioeconomy is also an emerging area of interest. mdpi.com

Q & A

Basic Synthesis and Crystallinity Control

Q: What experimental parameters are critical for synthesizing samarium(III) phosphate hydrate with controlled crystallinity and hydration states? A:

  • Method: Use coprecipitation by mixing samarium nitrate hexahydrate (Sm(NO₃)₃·6H₂O) with sodium phosphate dibasic (Na₂HPO₄) under controlled pH (6.5–7.5) and temperature (60–80°C). Adjust stoichiometry to favor SmPO₄·nH₂O formation.
  • Key Factors:
    • pH Control : Neutral to slightly basic conditions minimize competing hydroxide formation .
    • Heating Rate : Slow crystallization (≤2°C/min) improves crystal uniformity .
    • Hydration : Post-synthesis annealing at 100–120°C modulates hydrate stability .
  • Validation : Confirm phases via XRD and hydration states via thermogravimetric analysis (TGA) .

Advanced Solvent Extraction Optimization

Q: How can a factorial design approach optimize samarium(III) separation from mixed rare-earth phosphate systems? A:

  • Method : Apply a two-level factorial design to screen variables: pH (1–6), organic/aqueous phase ratio (1:1–2:1), and extractant type (e.g., di-(2-ethylhexyl) phosphate) .
  • Critical Findings :
    • Dominant Factor : pH (>80% recovery at pH 6 vs. <5% at pH 1) .
    • Interactions : Higher phase ratios (2:1) enhance extraction efficiency but require buffering to avoid precipitation .
  • Statistical Validation : Use ANOVA with R² >0.98 to identify significant variables .

Basic Characterization Techniques

Q: What methodologies reliably characterize the structural and hydration properties of samarium(III) phosphate hydrate? A:

  • XRD : Identify crystal phases (e.g., monoclinic vs. hexagonal SmPO₄) .
  • FTIR : Confirm phosphate group vibrations (950–1100 cm⁻¹) and Sm–O bonding .
  • TGA : Quantify hydration states (weight loss at 100–200°C for H₂O; 500–600°C for structural OH⁻) .
  • Elemental Analysis : Use ICP-OES to verify Sm:P ratios (target 1:1) .

Advanced Data Contradiction Resolution

Q: How to resolve discrepancies in reported hydration states of samarium(III) phosphate hydrates? A:

  • Multi-Method Validation : Cross-reference TGA (weight loss), XRD (unit cell parameters), and Karl Fischer titration (residual H₂O) .
  • Controlled Humidity Studies : Expose samples to 30–90% RH and monitor phase transitions via in situ XRD .
  • Case Example : SmPO₄·3H₂O may dehydrate to SmPO₄·H₂O at 120°C, but kinetics vary with particle size .

Basic Buffer System Design

Q: How to prepare phosphate buffers for stabilizing samarium(III) phosphate during synthesis? A:

  • Recipe : 0.05 M phosphate buffer (pH 6.8): Mix Na₂HPO₄ (1.44 g) and NaH₂PO₄·H₂O (0.24 g) in 1 L H₂O. Adjust with NaOH/HCl .
  • Role : Buffering prevents Sm³+ hydrolysis and maintains solubility of intermediate phases .

Advanced Luminescence Tuning

Q: How can doping strategies enhance the luminescent properties of samarium(III) phosphate hydrates? A:

  • Co-Doping : Introduce Gd³+ or Dy³+ to enable energy transfer (e.g., Gd³+ → Sm³+ via ⁶PJ → ⁴G₅/₂ transitions) .
  • Synthesis Optimization : Use melt-quenching at 1200°C for glassy matrices or sol-gel methods for nanoparticles .
  • Characterization : Measure emission spectra (λex = 400 nm; λem = 560–640 nm) and quantum yield .

Basic Purity Assessment

Q: What analytical methods ensure reagent-grade purity in samarium(III) phosphate hydrate synthesis? A:

  • ICP-OES : Detect trace impurities (e.g., Fe, Ca) below 1 ppm .
  • Gravimetric Analysis : Compare experimental vs. theoretical yields (≥98% purity) .
  • Reagent Specifications : Use Na₂HPO₄ ≥99% (EMD Chemicals, SX0713) to minimize side reactions .

Advanced Hydration-Dependent Catalysis

Q: How does the hydration state influence the catalytic activity of samarium(III) phosphate in redox reactions? A:

  • Mechanistic Insight : Hydrated phases (e.g., SmPO₄·3H₂O) exhibit higher surface proton mobility, enhancing acid-catalyzed reactions .
  • Experimental Design : Compare turnover rates for hydrated vs. anhydrous SmPO₄ in ester hydrolysis .
  • Characterization : Use BET analysis to correlate surface area (hydrated: 50–100 m²/g vs. anhydrous: 20–30 m²/g) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.